Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine structure
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Numero CAS:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
    • 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
    • PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • FCH876162
    • 6106AC
    • AK120122
    • AX8245538
    • 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
    • AKOS006313349
    • DB-357020
    • F2147-2971
    • AS-50122
    • SCHEMBL634208
    • O10985
    • CS-0046209
    • 943026-40-2
    • DTXSID30717194
    • 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
    • MDL: MFCD09907908
    • Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
    • Chiave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C(OCCO2)=NN=1

Proprietà calcolate

  • Massa esatta: 172.0039551g/mol
  • Massa monoisotopica: 172.0039551g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 44.2
  • XLogP3: 0.9

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029186446-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$597.40 2023-08-31
ChemScence
CS-0046209-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
100mg
$180.0 2022-04-26
ChemScence
CS-0046209-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
250mg
$300.0 2022-04-26
ChemScence
CS-0046209-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
1g
$580.0 2022-04-26
TRC
C597928-10mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
10mg
$ 50.00 2022-06-06
TRC
C597928-50mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
50mg
$ 160.00 2022-06-06
TRC
C597928-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
100mg
$ 250.00 2022-06-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10214-5g
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
5g
$1750 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C902264-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥95%
100mg
824.40 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1116849-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 98%
100mg
¥740.00 2024-04-24

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8, cooled
Riferimento
Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
Riferimento
Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Preparation of azabicyclic(thio)amides as fungicidal compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  72 h, 80 °C
1.2 Reagents: Tetrahydrofuran ,  Water ;  cooled
Riferimento
Preparation of azatricyclic compounds for the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Riferimento
Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases
Miles, Timothy J.; Hennessy, Alan J.; Bax, Ben; Brooks, Gerald; Brown, Barry S.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
Riferimento
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
Riferimento
Heterocyclic compounds, their preparation and their use as antibacterials
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  18 h, rt → 110 °C; cooled
1.2 Solvents: Water ;  cooled
Riferimento
Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Riferimento
Preparation of pyrroloquinoxalinones as antibacterials
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
Riferimento
Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis
, European Patent Organization, , ,

Metodo di produzione 17

Condizioni di reazione
Riferimento
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions
, European Patent Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation
, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso